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Compound of Interest

Compound Name:
5-(Trifluoromethyl)-1,3-oxazol-2-

amine

Cat. No.: B1591984 Get Quote

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a

cornerstone of molecular design. The trifluoromethyl group, in particular, is a privileged moiety

used to fine-tune the physicochemical and pharmacological profiles of bioactive compounds.

When combined with a robust heterocyclic system like the 2-amino-1,3-oxazole ring, it creates

a versatile scaffold with significant potential. The electron-withdrawing nature of the CF₃ group

profoundly influences the electronic distribution within the oxazole ring, modulating the basicity

of the exocyclic amine and influencing the molecule's interaction with biological targets.[1] This

unique combination of features makes 5-(trifluoromethyl)-1,3-oxazol-2-amine a valuable

starting material for creating novel chemical entities with improved drug-like properties.[2]

Physicochemical and Structural Properties
The fundamental properties of 5-(Trifluoromethyl)-1,3-oxazol-2-amine (CAS: 714972-00-6)

are summarized below. These data are essential for reaction planning, purification, and

formulation development.
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Property Value Source(s)

CAS Number 714972-00-6 [3][4][5]

Molecular Formula C₄H₃F₃N₂O [3][4]

Molecular Weight 152.07 g/mol [3][4]

IUPAC Name
5-(trifluoromethyl)-1,3-oxazol-

2-amine
[4][5]

Synonyms
2-Amino-5-

(trifluoromethyl)oxazole
[4][5]

Calculated XLogP3 0.9 [4]

Boiling Point 183.4 °C (at 760 mmHg) [NA]

Density ~1.5 g/cm³ [NA]

Appearance White to off-white solid (typical) [NA]

Proposed Synthesis and Purification Protocol
While multiple strategies exist for the synthesis of trifluoromethylated oxazoles, a common and

effective approach involves the cyclization of a suitable precursor containing the trifluoromethyl

group.[6] The following protocol is a proposed method based on established chemical

principles for oxazole formation, utilizing a fluorinated building block.

Causality of Experimental Design: The synthesis of a 2-amino-oxazole ring is classically

achieved via the reaction of an α-haloketone with urea or cyanamide. This protocol adapts that

logic by starting with 3-bromo-1,1,1-trifluoroacetone, a commercially available α-haloketone

that already contains the required trifluoromethyl group. Cyanamide is chosen as the nitrogen

source for the 2-amino group due to its high reactivity and efficiency in forming the desired

aminocyclic system. The solvent, isopropanol, is selected for its ability to dissolve the reactants

and its appropriate boiling point for the reaction temperature. The addition of a non-nucleophilic

base like sodium bicarbonate is crucial to neutralize the HBr generated during the cyclization,

preventing side reactions and promoting the desired ring closure.
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Synthesis Workflow

Reactants:
- 3-Bromo-1,1,1-trifluoroacetone

- Cyanamide
- Sodium Bicarbonate

Reaction:
1. Charge reactor with reactants & solvent.

2. Heat to reflux (80-85 °C) for 6-8h.
3. Monitor by TLC/LC-MS.

1. Combine

Solvent:
Isopropanol (IPA)

Workup:
1. Cool to RT.

2. Filter off salts (NaHCO3, NaBr).
3. Concentrate filtrate under vacuum.

2. Reaction Complete

Purification:
Column chromatography on silica gel.
Eluent: Ethyl Acetate/Hexane gradient.

3. Crude Product

Final Product:
5-(Trifluoromethyl)-1,3-oxazol-2-amine

4. Pure Compound

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 5-(Trifluoromethyl)-1,3-oxazol-2-amine.

Step-by-Step Methodology:

Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux

condenser, and a temperature probe. Ensure the system is clean, dry, and purged with

nitrogen gas.
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Charging Reagents: To the reactor, add isopropanol (500 mL). With stirring, add cyanamide

(1.0 eq) and sodium bicarbonate (1.2 eq).

Substrate Addition: Slowly add 3-bromo-1,1,1-trifluoroacetone (1.0 eq) to the stirred

suspension. A mild exotherm may be observed.

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8

hours.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until

the starting bromoketone is consumed.

Workup: Cool the mixture to room temperature. Filter the suspension to remove the inorganic

salts (NaBr and excess NaHCO₃). Wash the filter cake with a small amount of fresh

isopropanol.

Concentration: Combine the filtrate and washings and concentrate under reduced pressure

using a rotary evaporator to obtain the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

Isolation and Drying: Combine the pure fractions, concentrate under reduced pressure, and

dry the resulting solid in a vacuum oven at 40 °C to a constant weight.

Spectroscopic and Analytical Profile
Accurate characterization is critical for confirming the structure and purity of the final

compound. The following is a predicted analytical profile based on the known effects of the

trifluoromethyl group and the oxazole ring system.
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Technique Predicted Observations and Rationale

¹H NMR

A broad singlet for the -NH₂ protons (typically δ

5.0-6.0 ppm, solvent dependent). A singlet for

the C4-H proton of the oxazole ring (typically δ

6.5-7.5 ppm). The downfield shift is due to the

aromatic nature of the ring and the influence of

the adjacent oxygen atom.

¹³C NMR

C2 (Amine-bearing): ~158-162 ppm. C5 (CF₃-

bearing): ~135-140 ppm, expected to be a

quartet (q) with a large coupling constant (¹JCF

≈ 270 Hz) due to the attached CF₃ group. C4:

~115-120 ppm, may show a smaller quartet

coupling (²JCF) to the CF₃ group. CF₃: ~118-

122 ppm, also a quartet (q) with a very large

¹JCF coupling constant.

¹⁹F NMR

A sharp singlet around δ -60 to -70 ppm (relative

to CFCl₃), which is a characteristic chemical

shift for a CF₃ group attached to an sp²-

hybridized carbon on a heterocyclic ring.[6]

IR Spectroscopy

N-H stretch: Two characteristic medium-to-sharp

bands in the 3300-3450 cm⁻¹ region. C=N

stretch (ring): A strong band around 1640-1680

cm⁻¹. C-F stretch: Very strong, broad

absorptions in the 1100-1300 cm⁻¹ region.

Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 153.027.

Chemical Reactivity and Derivatization Potential
The reactivity of 5-(trifluoromethyl)-1,3-oxazol-2-amine is dominated by two key features: the

nucleophilic exocyclic amino group and the electron-deficient oxazole ring.

Amino Group Reactivity: The 2-amino group is the primary site for derivatization. However,

its nucleophilicity is significantly attenuated by the strong electron-withdrawing effect of the

trifluoromethyl group, which is transmitted through the oxazole π-system. Consequently,
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reactions like acylation, sulfonylation, or alkylation may require more forcing conditions (e.g.,

stronger bases, higher temperatures) compared to non-fluorinated analogues.

Ring Stability: The oxazole ring is generally stable but can be susceptible to hydrolysis under

strong acidic or basic conditions. The electron-deficient nature imparted by the CF₃ group

enhances its stability towards electrophilic attack but may render it more susceptible to

nucleophilic aromatic substitution under specific conditions, although this is generally difficult

on an oxazole ring.

Derivatization Pathways

5-(CF3)-1,3-oxazol-2-amine

Acylation
(R-COCl, Base)

Sulfonylation
(R-SO2Cl, Base)

Buchwald-Hartwig
Coupling (Ar-X, Pd cat.)

N-Acyl Derivative N-Sulfonyl Derivative N-Aryl Derivative

Click to download full resolution via product page

Caption: Potential derivatization reactions targeting the 2-amino group.

Applications in Medicinal Chemistry and Drug
Discovery
5-(Trifluoromethyl)-1,3-oxazol-2-amine serves as a crucial intermediate for synthesizing

more complex molecules with therapeutic potential. Its structural analogue, 5-

(trifluoromethyl)-2-thiazolamine, is a well-established building block in numerous

pharmaceuticals.[7] A search of patent literature reveals the use of the 5-(trifluoromethyl)-1,3-
oxazol-2-amine core in the development of various therapeutic agents.
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Kinase Inhibitors: The scaffold can be elaborated to target the ATP-binding site of various

kinases, which are implicated in cancer and inflammatory diseases. The amino group

provides a convenient handle for introducing side chains that can form key hydrogen bonds

within the target protein.

Carbonic Anhydrase Inhibitors: Derivatives of related trifluoromethyl-oxazole sulfonamides

have been investigated as potent inhibitors of carbonic anhydrase, an enzyme class relevant

for treating glaucoma.[8]

Antimicrobial and Antiproliferative Agents: The broader class of 2-aminooxazoles has

demonstrated significant antimicrobial and anticancer activities, suggesting that derivatives

of this specific compound could be valuable leads in these areas. [NA]

Patents available for chemical structures related to this compound can be explored through

resources like WIPO PATENTSCOPE, confirming its utility in proprietary drug discovery

programs.[5]

Safety, Handling, and Storage
As a laboratory chemical, 5-(Trifluoromethyl)-1,3-oxazol-2-amine requires careful handling.

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation

(H319), and may cause respiratory irritation (H335). [NA]

Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab

coat. Avoid breathing dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term

stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is

recommended.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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